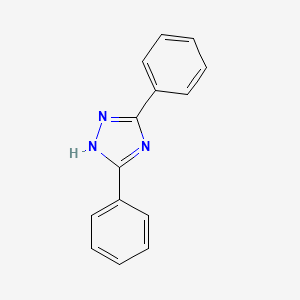

![molecular formula C7H5N3O3 B1584626 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide CAS No. 74420-06-7](/img/structure/B1584626.png)

1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide

Overview

Description

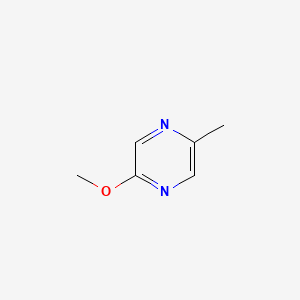

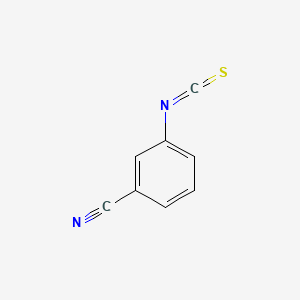

“1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide” is a chemical compound with the molecular formula C7H5N3O3 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which is a heterocyclic molecule that can be utilized as a pharmaceutical building block .

Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 179.13 . It has a melting point of 229-230.5 °C (decomp), a predicted boiling point of 463.3±48.0 °C, and a predicted density of 1.68±0.1 g/cm3 .Scientific Research Applications

Chemical Synthesis and Structural Analysis

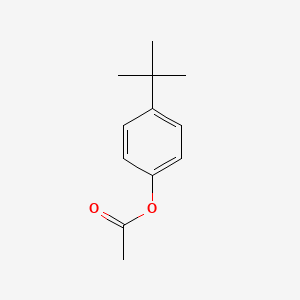

- Nitrative Bicyclization : A novel metal-free nitrative bicyclization of 1,7-diynes with tBuONO has been reported to produce skeletally diverse tricyclic pyrroles, which include pyrrolo[3,4-c]quinolines, chromeno[3,4-c]pyrroles, and benzo[e]isoindoles. This protocol demonstrates compatibility with 1,7-diynes having different linkers like nitrogen, oxygen atoms, and a hydroxymethyl group, where tBuONO plays dual roles as a nitro precursor and a nitrogen atom source (Wang et al., 2022).

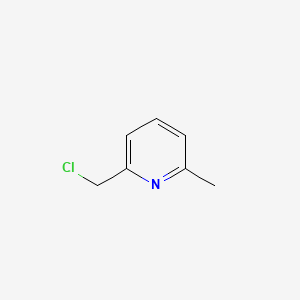

- Synthetic Routes to Thieno[3,2-b]pyridines : Thieno[3,2-b]pyridine (1) is oxidized to its N-oxide form and has been shown to form adducts and give ring substitution. The oxidation leads to various derivatives of the compound, confirming that certain N-oxide structures exhibit closely similar chemical reactions (Klemm et al., 1985).

Molecular and Crystallography Studies

- Metal-organic Frameworks : A metal-organic framework forms a polycatenane-like structure through H-bonding interactions between water molecules and carboxylate O atoms, with void spaces occupied by discrete acyclic trimeric and nonameric water clusters. This compound has been characterized using X-ray powder diffraction and X-ray structure analysis (Ghosh & Bharadwaj, 2005).

- Crystal Structure Analysis : The crystal structure and polarized vibrational spectra of 2-bromo-4-nitropyridine N-oxide have been studied, revealing detailed structural and vibrational spectral information. This includes the arrangement of molecules, intermolecular interactions, and the character of the vibrational modes (Hanuza et al., 2002).

Catalysis and Reaction Mechanisms

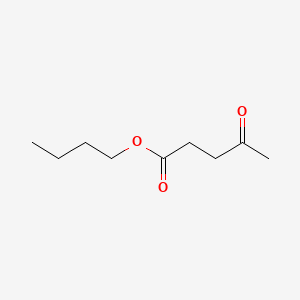

- 1,3-Dipolar Cycloaddition Route : A cycloaddition route of nitrile oxides with pyrrolidine enamines of protected γ-hydroxy-β-keto esters leads to isoxazole-4-carboxylates, which then undergo further reactions to afford different types of acids and ketones. This process demonstrates the versatility of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide as a building block in synthetic chemistry (Jones et al., 1998; Jones et al., 1999).

Mechanism of Action

Target of Action

The primary target of the compound 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide is the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in cell proliferation and an increase in apoptosis, or programmed cell death .

Biochemical Pathways

The compound this compound affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these processes .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . Additionally, the compound significantly inhibits the migration and invasion of cancer cells .

properties

IUPAC Name |

7-hydroxy-4-nitropyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-9-4-2-6(10(12)13)5-1-3-8-7(5)9/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIAIVJWNRFBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C1=C(C=CN2O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348635 | |

| Record name | 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74420-06-7 | |

| Record name | 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.